4-Dimethylamino-2-methoxybenzaldehyde
Overview
Description
4-Dimethylamino-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2. It is a substituted benzaldehyde where the benzene ring is substituted with a dimethylamino group at the 4-position and a methoxy group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Mechanism of Action
Target of Action
The primary targets of 4-Dimethylamino-2-methoxybenzaldehyde are components of the fungal antioxidation system . This compound disrupts cellular antioxidation, making it an effective antifungal agent .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis .
Biochemical Pathways
The affected pathways of this compound are those involved in the antioxidation system of fungi . The downstream effects include the destabilization of cellular redox homeostasis, leading to inhibited fungal growth .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . By disrupting the antioxidation system, the compound destabilizes cellular redox homeostasis, leading to growth inhibition .
Action Environment
It is known that the compound should be stored under an inert gas at 4°c and protected from light , suggesting that these factors may influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dimethylamino-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-dimethylaminophenol with methoxybenzaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-Dimethylamino-2-methoxybenzoic acid.
Reduction: 4-Dimethylamino-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Dimethylamino-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Diethylamino-2-ethoxybenzaldehyde: Similar structure but with ethyl and ethoxy groups instead of methyl and methoxy groups.
4-Dimethylamino-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Dimethylamino-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dimethylamino and methoxy groups on the benzene ring allows for unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
4-(dimethylamino)-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDRXADJVGVGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303077 | |
Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84562-48-1 | |
Record name | 84562-48-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 4-Dimethylamino-2-methoxybenzaldehyde in hair dye formulations?
A1: The research article [] describes the use of this compound as a component B in hair dye formulations. It functions as an aldehyde alongside other aldehydes like 4-hydroxy-3-methoxybenzaldehyde and 3,5-dimethoxy-4-hydroxybenzaldehyde. These aldehydes work in conjunction with component A, a compound with a specific chemical structure (formula I in the article), to produce the desired hair color. The combination of these components results in vibrant hair colors with excellent lightfastness.
Q2: How does this research contribute to the field of hair dye development?
A2: This research presents a novel approach to formulating hair dyes by combining specific aldehydes, including this compound, with a distinct class of compounds (formula I). [] This combination leads to desirable color outcomes and improved lightfastness, beneficial characteristics for hair dye products. This finding paves the way for developing new hair dye formulations with potentially enhanced performance and aesthetic properties.
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